Fmoc-orn(Z)-OH
CAS No.: 138775-07-2
Cat. No.: VC21539037
Molecular Formula: C28H28N2O6
Molecular Weight: 488,54 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 138775-07-2 |
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Molecular Formula | C28H28N2O6 |
Molecular Weight | 488,54 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Standard InChI Key | QRBAKCWBDLHBLR-VWLOTQADSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structure
Fmoc-orn(Z)-OH, chemically identified as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid, is a protected form of the amino acid L-ornithine. This compound features dual protection: the alpha-amino group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group, while the delta-amino group is protected with the Z/Cbz (benzyloxycarbonyl) group, leaving the carboxylic acid function unprotected .
Basic Chemical Information
Table 1: Chemical Identifiers and Properties of Fmoc-orn(Z)-OH
Parameter | Information |
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Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid |
CAS Number | 138775-07-2 |
Molecular Formula | C28H28N2O6 |
Molecular Weight | 488.53 g/mol |
Synonyms | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-L-ornithine; N-alpha-Fmoc-N-delta-Cbz-L-ornithine |
The chemical structure consists of a central ornithine backbone with the Fmoc group protecting the alpha-amino function and the Z/Cbz group protecting the delta-amino function. The structure maintains the chirality of natural L-ornithine at the alpha carbon .
Physical and Chemical Properties
Fmoc-orn(Z)-OH appears as an off-white to white crystalline powder with specific physical and chemical characteristics that determine its behavior in solution and reaction conditions .
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Appearance | Off-white to white powder |
Boiling Point | 746.2±60.0 °C (Predicted) |
Density | 1.279±0.06 g/cm³ (Predicted) |
pKa | 3.85±0.21 (Predicted) |
Solubility | Soluble in DMF, DMSO, DCM; limited water solubility |
Melting Point | Data not available in provided sources |
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
Fmoc-orn(Z)-OH serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). It allows for the incorporation of ornithine residues with protected side chains, preventing unwanted reactions during peptide assembly .
The utility of Fmoc-orn(Z)-OH in SPPS derives from the orthogonal protection strategy it embodies:
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The Fmoc group is base-labile (removed with piperidine or DBU)
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The Z group is acid-stable but removable under strong acidic conditions (typically TFA with scavengers)
This protection pattern aligns with the standard Fmoc/tBu protection scheme widely employed in contemporary peptide synthesis .
Cyclic Peptide Synthesis
One of the most significant applications of Fmoc-orn(Z)-OH is in the synthesis of cyclic peptides via side-chain anchoring strategies. Research findings demonstrate that this approach offers effective methodology for preparing macrocyclic peptides .
The side-chain anchoring approach utilizing protected ornithine derivatives has been employed in the synthesis of several biologically active cyclic peptides:
Table 3: Examples of Cyclic Peptides Synthesized Using Side-chain Anchoring
This synthetic approach utilizes the delta-amino function of ornithine (protected as Fmoc-orn(Z)-OH) for attachment to the resin, allowing head-to-tail cyclization after linear peptide assembly and subsequent release from the solid support .
Preparation of Modified Peptides
Fmoc-orn(Z)-OH serves as a precursor for preparing modified ornithine derivatives that can be incorporated into peptides with specialized functions. For example, the synthesis of Fmoc-Orn(N3)-OH from protected ornithine derivatives allows for click chemistry applications in peptide ligation and conjugation .
Comparative Analysis with Related Compounds
Comparison with Other Protected Ornithine Derivatives
Various protected forms of ornithine exist, each serving specific synthetic purposes. Understanding their differences is crucial for selecting the appropriate building block for peptide synthesis.
Table 4: Comparison of Different Protected Ornithine Derivatives
The choice between these derivatives depends on the specific requirements of the peptide synthesis strategy, particularly regarding orthogonal deprotection sequences and side-chain functionalization needs .
Chemical Reactivity and Stability Considerations
Research has shown that different protection patterns on ornithine can lead to varied reactivity profiles. For instance, protected ornithine derivatives with certain protecting groups may undergo side reactions such as lactamization under specific conditions .
The study by researchers documenting NMR spectra of various protected ornithine derivatives demonstrated that Fmoc-Orn(Mtt)-OH can form delta-lactams under certain conditions, whereas Fmoc-orn(Z)-OH shows better stability against such intramolecular cyclization .
Current Research and Future Perspectives
Current research involving Fmoc-orn(Z)-OH focuses on developing improved methodologies for cyclic peptide synthesis and exploring novel applications in peptide chemistry. The compound continues to play a crucial role in the synthesis of bioactive peptides with potential pharmaceutical applications .
Future research directions may include:
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Development of more efficient anchoring strategies using Fmoc-orn(Z)-OH for on-resin cyclization
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Exploration of novel peptide architectures incorporating ornithine as a structural element
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Application in the synthesis of peptide-based biomaterials and therapeutics
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